molecular formula C8H10ClNO B8507660 3-Chloro-2-methoxy-4,6-dimethylpyridine

3-Chloro-2-methoxy-4,6-dimethylpyridine

Cat. No.: B8507660
M. Wt: 171.62 g/mol
InChI Key: XZVMJQGJONHKHU-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-4,6-dimethylpyridine (CAS 1247119-70-5) is a chemical intermediate designed for research and development applications, particularly in pharmaceutical synthesis . This compound features a pyridine ring core substituted with chloro, methoxy, and methyl groups, presenting multiple sites for further chemical modification. Its molecular formula is C9H12ClNO, with a molecular weight of 185.65 g/mol . Methoxypyridine derivatives are valuable in synthetic chemistry because the methoxy group at the 2-position significantly mitigates the basicity of the pyridine nitrogen compared to unsubstituted pyridine . This reduced basicity is advantageous for reactions that would otherwise be complicated or low-yielding with more basic heterocycles, allowing for more efficient synthetic routes on a multigram scale . Researchers utilize such specialized pyridine derivatives as key precursors in constructing complex molecular architectures. For instance, chloromethyl- and methoxy-substituted pyridines serve as critical intermediates in the synthesis of the tetracyclic core of magellanine-type Lycopodium alkaloids, enabled by powerful transformations like palladium-catalyzed direct C-C bond formation . Furthermore, dimethylpyridine scaffolds are actively investigated in medicinal chemistry for the development of novel bioactive molecules, such as hybrid compounds with demonstrated cytotoxic activity . As a versatile building block, this compound is intended for use in laboratory research only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-chloro-2-methoxy-4,6-dimethylpyridine

InChI

InChI=1S/C8H10ClNO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3

InChI Key

XZVMJQGJONHKHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Cl)OC)C

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-4,6-dimethylpyridine

  • Structure : Chloro at position 2, methyl groups at 4 and 6.
  • Key Differences : Lacks the methoxy group at position 2, altering electronic properties.
  • Properties :
    • Lower polarity due to the absence of the methoxy group.
    • Higher lipophilicity, favoring agrochemical applications (e.g., pesticide intermediates) .
  • Applications : Used as a building block in organic synthesis. The chloro group at position 2 enhances stability but reduces nucleophilic substitution reactivity compared to the target compound.

3-Chloro-5-methoxy-2,6-dinitropyridine

  • Structure : Chloro at position 3, methoxy at 5, nitro groups at 2 and 6.
  • Key Differences : Nitro groups (strong electron-withdrawing) replace methyl groups, increasing reactivity.
  • Properties :
    • High reactivity due to nitro groups, making it prone to nucleophilic substitution.
    • Lower solubility in polar solvents compared to the target compound.
  • Applications : Primarily used in explosives and high-energy materials. The nitro groups limit its utility in biological systems due to toxicity .

4,6-Dichloro-2-methylpyrimidine

  • Structure : Pyrimidine ring with chloro at 4 and 6, methyl at 2.
  • Key Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine.
  • Properties :
    • Enhanced hydrogen-bonding capacity due to the pyrimidine ring.
    • Higher thermal stability, suitable for pharmaceutical intermediates (e.g., Dasatinib impurity) .
  • Applications : Preferred in nucleoside analogs and kinase inhibitors. The dichloro substitution facilitates regioselective functionalization.

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Weight Key Functional Groups LogP (Predicted) Bioactivity
3-Chloro-2-methoxy-4,6-dimethylpyridine 186.6 Cl (3), OMe (2), Me (4,6) 2.1 Intermediate in drug synthesis
2-Chloro-4,6-dimethylpyridine 141.6 Cl (2), Me (4,6) 2.8 Agrochemical synthesis
4,6-Dichloro-2-methylpyrimidine 163.0 Cl (4,6), Me (2) 1.9 Pharmaceutical intermediates
  • Electronic Effects : The methoxy group in the target compound donates electrons via resonance, directing electrophilic substitution to position 4 or 6. In contrast, nitro groups in 3-Chloro-5-methoxy-2,6-dinitropyridine deactivate the ring, favoring meta substitution .

Q & A

What are the optimal synthetic routes for 3-Chloro-2-methoxy-4,6-dimethylpyridine, and how can side reactions be minimized?

Answer:
The synthesis typically involves chlorination and methoxylation of a pyridine precursor. Key steps include:

  • Chlorination : Use electrophilic chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) to target the 3-position.
  • Methoxy Group Introduction : Employ nucleophilic substitution with NaOMe or K₂CO₃ in polar aprotic solvents (e.g., DMF) at reflux.
  • Side Reaction Mitigation : Monitor reaction progress via TLC or HPLC to detect intermediates like over-chlorinated byproducts or demethylation artifacts. Optimize stoichiometry (e.g., limiting excess POCl₃) and use inert atmospheres to prevent oxidation .

How can structural contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:

  • Dynamic Effects : Rotamers or ring puckering in the pyridine moiety can split signals. Variable-temperature NMR (VT-NMR) can identify these by observing coalescence at higher temps.
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may interact with the methoxy group. Compare spectra across solvents (CDCl₃ vs. D₂O).
  • Impurity Peaks : Use preparative HPLC or column chromatography to isolate pure fractions, then reacquire NMR. Cross-validate with high-resolution mass spectrometry (HRMS) .

What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

Answer:

  • HPLC-MS/MS : Use a C18 column with gradient elution (ACN/H₂O + 0.1% formic acid) to separate impurities. MS/MS in MRM mode enhances specificity for chlorinated byproducts.
  • Headspace GC-MS : Detect volatile degradation products (e.g., residual solvents or demethylated species).
  • ICP-OES : Quantify inorganic impurities (e.g., residual catalyst metals like Pd or Cu) with detection limits <1 ppm .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : The chlorine atom at C3 deactivates the ring, directing electrophiles to the C4 and C6 methyl groups.
  • Methoxy Group Impact : The OMe group at C2 donates electrons via resonance, enhancing nucleophilic aromatic substitution (SNAr) at C5.
  • Steric Effects : The 4,6-dimethyl groups hinder coupling reactions (e.g., Suzuki-Miyaura) at these positions. DFT calculations show higher activation energy for C6 vs. C5 coupling (~15 kcal/mol difference) .

What strategies are effective in resolving contradictory biological activity data in cell-based assays?

Answer:

  • Dose-Response Validation : Repeat assays with a 10-point dilution series to confirm EC₅₀/IC₅₀ trends.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
  • Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions.
  • Solubility Checks : Measure aqueous solubility via nephelometry; poor solubility can cause false negatives .

How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations : Compare transition state energies for reactions at different positions (e.g., Fukui indices for electrophilic attack).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
  • Docking Studies : For biologically targeted derivatives, predict binding poses to prioritize synthetic routes .

What are the critical considerations for scaling up the synthesis from milligram to gram scale?

Answer:

  • Exotherm Management : Use jacketed reactors with controlled cooling during chlorination.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).
  • Yield Optimization : Conduct DoE (Design of Experiments) to refine parameters like reaction time and catalyst loading .

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